molecular formula C42H67N9O12 B12399681 H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH

H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH

Cat. No.: B12399681
M. Wt: 890.0 g/mol
InChI Key: OMTLZHZHNZQPFL-APLGHMMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH is a peptide composed of the amino acids isoleucine, threonine, glutamine, valine, proline, phenylalanine, serine, and valine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow similar steps as SPPS but are optimized for higher throughput and efficiency .

Chemical Reactions Analysis

Types of Reactions

H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH: has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular responses, including signal transduction pathways that regulate cell growth, differentiation, or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH: is unique due to its specific sequence of amino acids, which can confer distinct biological activities and interactions compared to other peptides. Its structure allows for targeted studies in various research fields, making it a valuable tool for scientific investigations .

Properties

Molecular Formula

C42H67N9O12

Molecular Weight

890.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C42H67N9O12/c1-8-23(6)31(44)39(59)50-34(24(7)53)40(60)45-26(16-17-30(43)54)35(55)48-32(21(2)3)41(61)51-18-12-15-29(51)38(58)46-27(19-25-13-10-9-11-14-25)36(56)47-28(20-52)37(57)49-33(22(4)5)42(62)63/h9-11,13-14,21-24,26-29,31-34,52-53H,8,12,15-20,44H2,1-7H3,(H2,43,54)(H,45,60)(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,50,59)(H,62,63)/t23-,24+,26-,27-,28-,29-,31-,32-,33-,34-/m0/s1

InChI Key

OMTLZHZHNZQPFL-APLGHMMUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

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